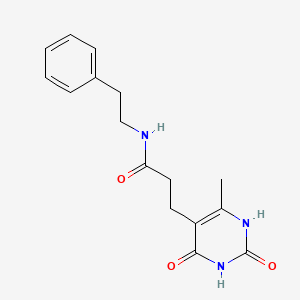
(1R,2R)-2-(methylamino)cycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(methylamino)cycloheptan-1-ol, also known as methoxamine, is a synthetic compound that belongs to the class of adrenergic agonists. It is commonly used in scientific research to study the effects of adrenergic stimulation on various physiological processes. Methoxamine is a potent vasoconstrictor that primarily acts on the alpha-1 adrenergic receptors, leading to an increase in blood pressure and a decrease in blood flow to certain organs.
Scientific Research Applications
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, structurally related to (1R,2R)-2-(methylamino)cycloheptan-1-ol, has been utilized as a chiral solvating agent for molecular recognition of enantiomers of acids. Its effectiveness in discriminating isomers of α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides has been observed through NMR or fluorescence spectroscopy. This method is notable for its quantitative determination capabilities in practical applications, offering potential in analytical chemistry for isomer differentiation and quantification Khanvilkar & Bedekar, 2018.
Stereochemical Influence in Muscarinic Receptor Binding
The (1R,2R) configuration plays a significant role in the binding pattern of certain compounds to muscarinic receptors. In a study, cis-stereoisomers, particularly those with the (1R,2R) configuration, demonstrated considerably higher affinities compared to their (1S,2S) counterparts. This difference in binding affinity highlights the importance of stereochemistry in receptor-ligand interactions and suggests potential applications in the development of more selective and potent pharmaceuticals Barbier et al., 1995.
properties
IUPAC Name |
(1R,2R)-2-(methylamino)cycloheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9-7-5-3-2-4-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALKOBIUICPLZ-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCCC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)





![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)